molecular formula C20H18N6O B2764930 2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2380188-57-6

2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No. B2764930
CAS RN: 2380188-57-6
M. Wt: 358.405
InChI Key: CNKRVIBVKZSTTK-UHFFFAOYSA-N
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Description

2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology. This compound is known to possess unique biochemical and physiological properties that make it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases. It is also known to interact with certain receptors in the body, which can lead to the activation or inhibition of specific signaling pathways.
Biochemical and Physiological Effects:
2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to improve cognitive function and memory in animal studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole in lab experiments is its ability to selectively target specific enzymes and proteins, which can lead to the development of more effective drugs. However, one of the limitations is its relatively complex synthesis process, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are several future directions for the research on 2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole. One area of interest is the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the investigation of the compound's potential use as an anti-inflammatory agent. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on various biological systems.

Synthesis Methods

The synthesis of 2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole involves a multi-step process that requires specialized knowledge and expertise. The most commonly used method involves the reaction of 2-aminobenzoic acid with 2-chloro-1-(4-piperazin-1-ylphenyl)ethanone, followed by the reaction of the resulting product with 2-bromo-6-(2-pyridyl)pyridazine. The final step involves the cyclization of the intermediate product to form the desired compound.

Scientific Research Applications

2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-2-7-18-17(6-1)22-20(27-18)26-13-11-25(12-14-26)19-9-8-16(23-24-19)15-5-3-4-10-21-15/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKRVIBVKZSTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole

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